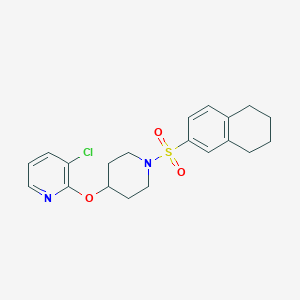
3-Chloro-2-((1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound you mentioned is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The piperidine ring is further substituted with a sulfonyl group attached to a tetrahydronaphthalene moiety .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridine and piperidine rings, the introduction of the sulfonyl group, and the attachment of the tetrahydronaphthalene moiety. The exact methods would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyridine and piperidine rings would likely contribute to the overall stability of the molecule, while the sulfonyl group could potentially participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The pyridine ring, for example, is aromatic and therefore relatively stable, but it can participate in electrophilic substitution reactions. The piperidine ring is more reactive and can undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its size, shape, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .科学的研究の応用
Synthesis of Tetrahydropyridine Derivatives
Sulfonated tetrahydropyridine derivatives have been accessed through a radical reaction involving 1,6-enynes, sulfur dioxide, and aryldiazonium tetrafluoroborates under mild conditions. This process, which proceeds efficiently without the addition of any catalysts or additives, highlights the compound's potential use in synthesizing new derivatives with varied biological or chemical properties (An & Wu, 2017).
Asymmetric Epoxidation of Alkenes
A dichlororuthenium(IV) complex demonstrated remarkable catalytic activity towards enantioselective alkene epoxidation. This research underscores the potential of structurally related compounds in catalyzing significant chemical reactions, which could have implications for industrial processes and the synthesis of pharmacologically active compounds (Zhang, Wang, Wong, & Che, 2001).
Herbicidal Activity of Sulfonamide Compounds
Sulfonamide compounds exhibiting herbicidal activity have been synthesized, demonstrating the active roles of the (S)-isomers. This indicates the potential agricultural applications of the compound, particularly in the development of new herbicides with specific stereochemical requirements (Hosokawa et al., 2001).
Catalysis in Green Chemistry
Magnetically separable graphene oxide anchored sulfonic acid nanoparticles showed high catalytic activity for the synthesis of pyrazolo[3,4-b]pyridine derivatives. This research exemplifies the compound's potential application in promoting environmentally friendly chemical reactions, utilizing green solvents and enhancing catalyst recoverability (Zhang et al., 2016).
将来の方向性
特性
IUPAC Name |
3-chloro-2-[1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidin-4-yl]oxypyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3S/c21-19-6-3-11-22-20(19)26-17-9-12-23(13-10-17)27(24,25)18-8-7-15-4-1-2-5-16(15)14-18/h3,6-8,11,14,17H,1-2,4-5,9-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXIQZXBAIMONS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCC(CC3)OC4=C(C=CC=N4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

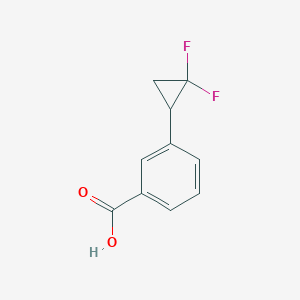
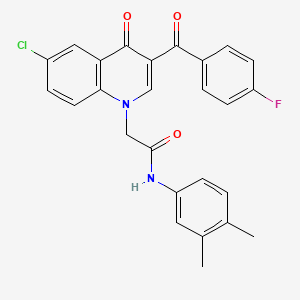

![(2Z)-8-(2,4-dimethoxyphenyl)-2-(pyridin-3-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one](/img/structure/B2876738.png)
![2-[(4-fluorophenyl)sulfanyl]-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide](/img/structure/B2876739.png)

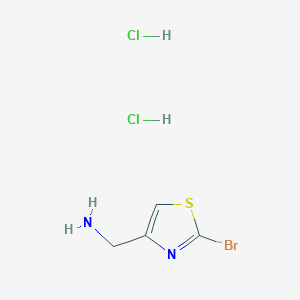
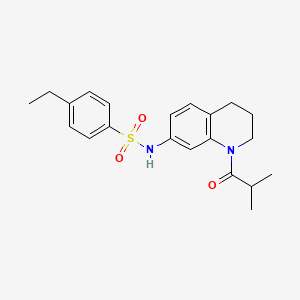
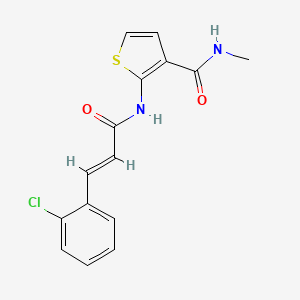
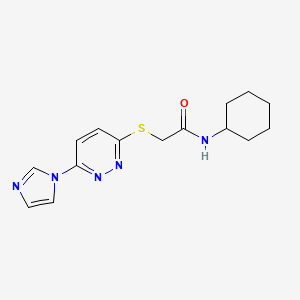
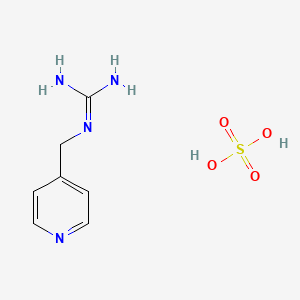
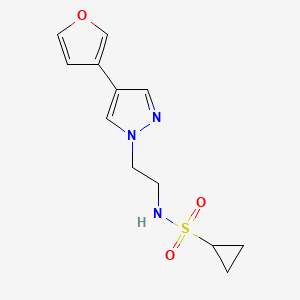
![4-[(E)-2-(4-ethoxyphenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2876756.png)
![N-[4-(1-adamantyl)phenyl]-3,5,7-trimethyladamantane-1-carboxamide](/img/structure/B2876757.png)